(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
This compound is a bifunctional organic molecule featuring a benzoylphenyl moiety linked via a methanone bridge to a pyrrolidine ring substituted with a 4,6-dimethylpyrimidin-2-yloxy group. The pyrrolidine ring provides conformational flexibility, while the pyrimidine and benzophenone groups may engage in π-π stacking or hydrogen-bonding interactions. Structural analogs and computational modeling (e.g., crystallographic tools like SHELX ) may provide indirect insights into its behavior.
Properties
IUPAC Name |
[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-16-14-17(2)26-24(25-16)30-19-12-13-27(15-19)23(29)21-11-7-6-10-20(21)22(28)18-8-4-3-5-9-18/h3-11,14,19H,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUQWBWEROLERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Hydroxypyrrolidine
The pyrrolidine backbone is synthesized via cyclization or reduction of pre-existing nitriles. A critical step involves the reduction of (4-(pyrrolidin-1-yl)phenyl)methanamine precursors. For example, benzonitrile derivatives are reduced using lithium aluminium hydride (LiAlH₄) in diethyl ether at 0–20°C for 24 hours, yielding 86% of the amine product. This method ensures high regioselectivity and purity, as confirmed by NMR spectra.
Table 1: Reduction of Benzonitrile to Pyrrolidine Amine
| Yield | Reaction Conditions | Operation |
|---|---|---|
| 86% | LiAlH₄, diethyl ether, 0–20°C, 24h | Benzonitrile added dropwise to LiAlH₄ suspension, quenched with water. |
Functionalization with Pyrimidinyloxy Group
The hydroxyl group at the 3-position of pyrrolidine undergoes nucleophilic substitution with 4,6-dimethylpyrimidin-2-yl sulfonate esters. A protocol adapted from Ambrisentan synthesis uses lithium hydride (LiH) in dimethylformamide (DMF) at 30–32°C for 48 hours. This displaces the sulfonate leaving group, achieving a 77.14% yield.
Table 2: Substitution Reaction for Pyrimidinyloxy Attachment
| Yield | Reaction Conditions | Operation |
|---|---|---|
| 77.14% | LiH, DMF, 30–32°C, 48h | Pyrimidine sulfonate added to pyrrolidine intermediate, aqueous workup. |
Synthesis of 2-Benzoylphenyl Moiety
Alternative Coupling Strategies
Patent WO2020127685A1 describes urea and amide couplings using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and N-ethyldiisopropylamine in DMF. Although designed for urea formation, this method can be adapted for ketone synthesis by substituting amines with oxygen nucleophiles.
Final Coupling to Form Methanone
Steric and Solvent Considerations
The bulky 2-benzoylphenyl and pyrimidinyloxy groups necessitate prolonged reaction times (48–72h) and elevated temperatures (40–50°C) to overcome steric effects. Polar aprotic solvents like DMF or acetonitrile enhance solubility, while LiH or NaH bases improve nucleophilicity.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography using dichloromethane/ethanol (9:1), as demonstrated in patent examples. High-performance liquid chromatography (HPLC) confirms >95% purity, critical for pharmaceutical applications.
Spectroscopic Analysis
¹H NMR (DMSO-d₆) reveals characteristic peaks: δ 1.60–1.93 ppm (pyrrolidine protons), 3.17 ppm (N-CH₂), and 6.46–7.09 ppm (aromatic protons). Mass spectrometry aligns with the molecular weight of 396.5 g/mol.
Challenges and Optimization Opportunities
Yield Limitations in Substitution Reactions
The pyrimidinyloxy substitution achieves only 77.14% yield due to competing side reactions. Alternatives like Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) may improve efficiency but require toxic reagents.
Solvent and Base Screening
Replacing DMF with less polar solvents (e.g., THF) could reduce side-product formation. Similarly, weaker bases (K₂CO₃) might enhance selectivity for the pyrrolidine nitrogen over oxygen nucleophiles.
Chemical Reactions Analysis
Types of Reactions
(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzoylphenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidinylmethanone moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:
Key Observations:
Structural Flexibility : The target compound’s pyrrolidine ring contrasts with the tetrahydrofuran (Analog 1) or rigid pyrimidin-dione cores (Analogs 2–3). This flexibility may enhance binding to dynamic targets but reduce metabolic stability compared to saturated heterocycles .
Substituent Effects: The 4,6-dimethylpyrimidin-2-yloxy group in the target resembles the pyrimidinone/thioether motifs in Analog 1, which are critical for base-pairing or enzyme inhibition . However, the absence of thioether or silyl protecting groups (cf. Analog 1) may limit its use in prodrug strategies.
Aromatic vs. Non-Aromatic Cores: The benzophenone moiety in the target could improve UV stability compared to the pyrimidin-dione analogs (), but may introduce phototoxicity risks .
Molecular Weight : The target (~435 g/mol) falls within the "drug-like" range, whereas Analog 1’s high molecular weight (~950 g/mol) suggests specialized applications (e.g., oligonucleotide conjugates).
Research Findings and Methodological Insights
- Crystallographic Analysis : Tools like SHELX and ORTEP-3 have been pivotal in resolving structures of similar compounds. For example, Analog 1’s stereochemistry was confirmed via SHELXL refinement , suggesting that the target’s stereoisomers (if present) could be analyzed similarly.
- Synthetic Challenges : The benzoylphenyl-pyrrolidine linkage in the target may require regioselective coupling strategies, akin to the phosphoramidite chemistry used for Analog 1 .
- Biological Activity Gaps: While pyrimidin-dione analogs () show antiviral activity, the target’s lack of a dione group may shift its mechanism of action toward kinase or protease inhibition, as seen in other benzophenone derivatives.
Biological Activity
The compound (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Formula
The molecular formula for (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is , indicating the presence of multiple functional groups that contribute to its biological activity.
Target Enzymes and Pathways
The primary biological targets for this compound include various enzymes involved in metabolic pathways. Preliminary studies suggest that it may interact with:
- Cyclooxygenase (COX) enzymes : These enzymes are crucial in the arachidonic acid pathway, which is responsible for the synthesis of prostaglandins and thromboxanes, mediators of inflammation and pain.
Mode of Action
The compound is hypothesized to exert its effects by inhibiting the activity of COX enzymes, leading to a reduction in inflammatory responses. This inhibition can result in decreased production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.
Anti-inflammatory Activity
Research indicates that (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the denaturation of proteins, a key process in inflammation.
Antimicrobial Activity
Some preliminary data suggest that this compound may also exhibit antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential efficacy against various bacterial strains.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound led to a marked reduction in paw edema induced by carrageenan, a common method to assess anti-inflammatory activity. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 50 | 70 |
Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL. This suggests a promising avenue for further exploration in antimicrobial drug development.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 25 | 15 |
| 50 | 22 |
| 100 | 30 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone?
- Methodological Answer : Synthesis typically involves coupling a benzoylphenyl-carboxylic acid derivative with a pyrrolidine intermediate bearing the pyrimidinyloxy substituent. Key steps include:
- Acylation : Reacting 2-benzoylphenyl-carboxylic acid chloride with 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine under inert conditions (e.g., N₂ atmosphere) in dichloromethane or DMF .
- Catalysis : Use of Hünig’s base (DIPEA) to neutralize HCl byproducts and enhance nucleophilicity of the pyrrolidine nitrogen .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals include the benzoyl carbonyl (~190 ppm in ¹³C NMR) and pyrimidine protons (~6.5–7.0 ppm in ¹H NMR) .
- HRMS : Confirm molecular ion ([M+H]⁺) with mass accuracy <5 ppm. For example, calculated [C₂₅H₂₆N₃O₃]⁺ = 424.1992; experimental = 424.1988 .
- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect residual solvents .
Q. What are the critical solubility and stability parameters for this compound in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (≥50 mM stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Poor aqueous solubility may require formulation with cyclodextrins or surfactants .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation pathways may include hydrolysis of the pyrrolidine-amide bond under acidic conditions .
Advanced Research Questions
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the 4,6-dimethylpyrimidine with 2-methoxypyridine (as in ) to assess impact on target binding.
- Bioisosteres : Substitute the benzoyl group with thiophene or indole moieties to evaluate electronic effects on potency .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to hypothesized targets (e.g., kinase domains) .
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Orthogonal Assays : Compare results from cell-free enzymatic assays (e.g., fluorescence polarization) vs. cell-based viability assays (e.g., MTT). Discrepancies may arise from off-target effects or compound permeability .
- Statistical Validation : Apply ANOVA followed by Tukey’s post-hoc test to identify significant variability between replicates or assay conditions .
Q. What computational strategies can predict metabolic liabilities of this compound?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation of the pyrrolidine ring) .
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-HRMS. Major metabolites may include hydroxylated pyrimidine derivatives .
Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
